2-Thiopheneacetic acid

Description

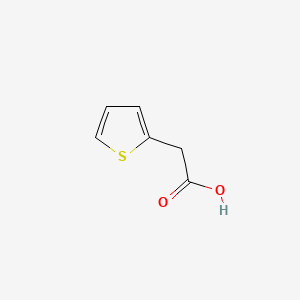

structure

Properties

IUPAC Name |

2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJRBWINMFUUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062059 | |

| Record name | 2-Thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1918-77-0, 69492-74-6 | |

| Record name | 2-Thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thienylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopheneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069492746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiopheneacetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thienylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8S4F49X7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Thiopheneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneacetic acid (T2AA), a heterocyclic carboxylic acid, serves as a pivotal building block in the synthesis of numerous pharmaceutical compounds, most notably the first-generation cephalosporin (B10832234) antibiotics, cephaloridine (B1668813) and cephalothin.[1][2] Its unique structural features, comprising a thiophene (B33073) ring and a carboxylic acid moiety, impart specific physicochemical properties that are critical for its reactivity and application in drug design and development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and data presented for clarity and practical application.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₂S | |

| Molecular Weight | 142.18 g/mol | |

| Appearance | White to slightly brown crystalline powder | [3] |

| Melting Point | 63-64 °C | [4] |

| Boiling Point | 160 °C at 22 mmHg | [4] |

| pKa | 4.23 ± 0.10 (Predicted) | [3] |

| Density | 1.365 (Estimate) | [3] |

| Refractive Index | 1.5300 (Estimate) | [3] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [5] |

| Ethanol | Soluble | [5] |

| Ether | Soluble | [5] |

| Carbon Tetrachloride | Soluble | [5] |

| Chloroform | Sparingly soluble | [3] |

| Methanol | Slightly soluble | [3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [6] |

Spectroscopic Data and Interpretation

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the protons of the thiophene ring and the methylene (B1212753) group.

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.4 | Doublet of doublets | 1H | H5 (proton on the carbon adjacent to the sulfur atom) |

| ~7.0 | Multiplet | 2H | H3 and H4 (protons on the carbons of the double bond) |

| ~3.9 | Singlet | 2H | Methylene protons (-CH₂-) |

Note: The exact chemical shifts can vary depending on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environments of the six carbon atoms in the this compound molecule.

Table 4: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~177 | Carboxylic acid carbon (-COOH) |

| ~135 | C2 (carbon of the thiophene ring attached to the acetic acid group) |

| ~127 | C5 (carbon of the thiophene ring adjacent to the sulfur atom) |

| ~126 | C3 or C4 |

| ~125 | C4 or C3 |

| ~36 | Methylene carbon (-CH₂-) |

Note: The exact chemical shifts can vary depending on the solvent used.

IR (Infrared) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[7]

Table 5: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1410 | Medium | C-O-H bend |

| ~1290 | Medium | C-O stretch |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~1500-1600 | Medium-Weak | C=C stretch (aromatic ring) |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 142.[8][9] The fragmentation is characterized by the loss of the carboxylic acid group and cleavage of the thiophene ring.

Table 6: Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 142 | [C₆H₆O₂S]⁺ (Molecular Ion) |

| 97 | [C₄H₃S-CH₂]⁺ (Loss of -COOH) |

| 45 | [COOH]⁺ |

Stability and Reactivity

This compound is a stable crystalline solid under standard conditions. It is incompatible with strong oxidizing agents and strong bases. As a carboxylic acid, it undergoes typical reactions such as esterification and amide bond formation. Its role as a precursor in the synthesis of cephalosporin antibiotics highlights its reactivity and importance in medicinal chemistry.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Assessment

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Methodology (Qualitative):

-

To a test tube containing 1 mL of the solvent (e.g., water, ethanol), a small amount (approx. 10 mg) of this compound is added.

-

The mixture is agitated vigorously for 1-2 minutes.

-

Visual observation is used to determine if the solid has dissolved completely. The substance is classified as soluble, partially soluble, or insoluble.

Methodology (Quantitative - Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved solid is determined.

-

The solubility is calculated and expressed in units such as g/100 mL or mol/L.

pKa Determination

Objective: To determine the acid dissociation constant of this compound.

Methodology (Potentiometric Titration):

-

A known mass of this compound is dissolved in a known volume of deionized water.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is constructed by plotting the pH versus the volume of titrant added.

-

The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and parameters.

-

The spectra are processed (Fourier transformation, phasing, and baseline correction) and referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

The chemical shifts, multiplicities, and integrations of the signals are analyzed to assign the structure.

IR Spectroscopy:

-

A small amount of this compound is ground with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

The sample is placed in the IR spectrometer.

-

The IR spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).

-

The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry:

-

A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is ionized, commonly using electron impact (EI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which aids in structural confirmation.

Mandatory Visualizations

Logical Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the characterization of a solid organic compound like this compound.

Caption: Workflow for the characterization of this compound.

Synthetic Pathway: Cephalothin Synthesis

This diagram illustrates the role of this compound in the synthesis of the antibiotic cephalothin.[10][11]

Caption: Synthesis of Cephalothin from this compound.

References

- 1. Thiophene-2-acetic acid - Wikipedia [en.wikipedia.org]

- 2. scienceready.com.au [scienceready.com.au]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Theoretical model of infrared spectra of hydrogen bonds in molecular crystals of this compound: Fermi resonance and Davdov coupling effects. | Moroccan Journal of Chemistry [revues.imist.ma]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Theoretical model of infrared spectra of hydrogen bonds in molecular crystals of this compound: Fermi resonance and Davdov coupling effects. | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 8. This compound [webbook.nist.gov]

- 9. This compound | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN111205266A - Synthetic method of this compound - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

2-Thiopheneacetic acid CAS number 1918-77-0

An In-depth Technical Guide to 2-Thiopheneacetic Acid (CAS 1918-77-0)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1918-77-0), a pivotal heterocyclic compound in the fields of pharmaceutical and chemical synthesis. It serves as a crucial intermediate in the production of several semi-synthetic cephalosporin (B10832234) antibiotics and is a versatile building block for various bioactive molecules.[1][2][3][4] This document details its chemical and physical properties, spectroscopic data, common synthetic routes, and key applications, with a focus on its role in drug development. Detailed experimental protocols for its synthesis and for the evaluation of its derivatives are provided. Furthermore, this guide includes workflow diagrams to visually represent synthetic pathways and its application pipeline, designed for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 2-thienylacetic acid, is a white to slightly yellow crystalline powder.[2] It is a monocarboxylic acid characterized by a carboxymethyl group attached to the 2-position of a thiophene (B33073) ring.[5][6] This structure imparts specific reactivity and makes it a valuable precursor in organic synthesis.[3] It is soluble in various organic solvents like ethanol (B145695) and ether, as well as in water.[5]

General and Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1918-77-0 | [7][8][9] |

| Molecular Formula | C₆H₆O₂S | [7][8][9] |

| Molecular Weight | 142.18 g/mol | [6][7] |

| Appearance | Solid, Powder | [7] |

| Melting Point | 63-64 °C | [5] |

| Boiling Point | 160 °C at 22 mmHg | [5] |

| Solubility | Soluble in water, ethanol, ether, CCl₄ | [5] |

| Enthalpy of Fusion (ΔfusH°) | 14.00 kJ/mol | [10] |

| Enthalpy of Sublimation (ΔsubH°) | 97.50 ± 1.40 kJ/mol | [10] |

| LogP (Octanol/Water) | 1.375 (Calculated) | [10] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes the available spectral data.

| Spectroscopic Technique | Details | Reference(s) |

| ¹H NMR | Spectra available in CDCl₃ and CCl₄ solutions. | [11] |

| ¹³C NMR | Spectra available from various sources. | [6] |

| Mass Spectrometry (EI) | Mass spectrum data is available through the NIST WebBook. | [9][12] |

| Infrared (IR) Spectroscopy | Polarized IR spectra have been studied to analyze hydrogen bonding. | [13] |

Synthesis and Manufacturing

Several synthetic routes for this compound have been developed, reflecting its industrial importance. These methods often start from readily available thiophene derivatives.

-

From 2-Acetylthiophene (B1664040): A common route involves the Willgerodt-Kindler reaction of 2-acetylthiophene with sulfur and an amine (like morpholine (B109124) or ammonia) to form a thioamide, which is then hydrolyzed to yield this compound.[1][14]

-

From 2-Chloromethylthiophene: Thiophene can undergo chloromethylation to produce 2-chloromethylthiophene. This intermediate, a lachrymator that is unstable, can be reacted with sodium cyanide to form 2-thiopheneacetonitrile, followed by hydrolysis to obtain the final product.[14][15]

-

From 2-Thiophene Ethanol: Direct, one-step oxidation of 2-thiophene ethanol using an appropriate oxidizing agent can produce this compound with high purity and good yields.[14][16]

-

Via Friedel-Crafts Acylation and Rearrangement: A newer method involves the Friedel-Crafts acylation of thiophene with 2-chloroacetyl chloride to yield 2-chloroacetylthiophene. This intermediate then undergoes a Favorskii rearrangement under basic conditions to produce this compound.[17]

A generalized workflow for a common synthesis pathway is depicted below.

Caption: A common synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation and Favorskii Rearrangement

This protocol is based on the method described in patent CN111205266A.[17]

Step 1: Acylation Reaction (Friedel-Crafts)

-

Charge a reaction vessel with thiophene and 2-chloroacetyl chloride as raw materials.

-

Perform a Friedel-Crafts acylation reaction to synthesize 2-chloroacetylthiophene. The specific catalyst (e.g., AlCl₃) and solvent conditions should be optimized based on standard procedures.

Step 2: Rearrangement Reaction (Favorskii)

-

In a separate vessel, stir and heat a mixture of 2-chloroacetylthiophene, water, and sodium hydroxide (B78521) to 50-90 °C.

-

Maintain the stirring and temperature for 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to 7-9 using hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (B1210297) to remove impurities.

-

Continuously adjust the pH of the water layer to 0.5-1 with concentrated hydrochloric acid.

-

Cool the solution to 0 °C to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain pure this compound.[17]

Protocol 2: Synthesis by Hydrolysis of Ethyl 2-(thiophen-2-yl)acetate

This protocol describes a laboratory-scale synthesis via ester hydrolysis.[16]

-

Dissolve 1 gram of ethyl 2-(thiophen-2-yl)acetate in 4 mL of ethanol in a round-bottom flask.

-

Add 8 mL of a 4N sodium hydroxide (NaOH) aqueous solution to the flask.

-

Stir the reaction mixture at room temperature for 1 hour.

-

After the reaction is complete (monitored by TLC), adjust the pH of the mixture to 1 using a 1N hydrochloric acid (HCl) aqueous solution.

-

Extract the acidified mixture with dichloromethane.

-

Separate the organic phase and concentrate it under reduced pressure to remove the solvent.

-

The resulting oily product is this compound, obtained in nearly quantitative yield.[16]

Applications in Research and Drug Development

This compound is a compound of significant interest in the pharmaceutical industry, primarily as a side-chain precursor for semi-synthetic antibiotics.[2][14]

-

Cephalosporin Antibiotics: It is a key intermediate for the synthesis of broad-spectrum antibiotics, including Cefoxitin, Cefaloridine, and Cefalotin.[1][2][4] The structural modification of the cephalosporin parent nucleus with the 2-thienylacetyl group can enhance the drug's antibacterial activity.[14]

-

Other Pharmaceuticals: It is also used to synthesize cardiovascular drugs, anti-ulcer agents, and platelet aggregation inhibitors.[2]

-

Bioactive Derivatives: The core structure is used as a scaffold to create new derivatives. For instance, heterocyclic amides and thioureides derived from this compound have been synthesized and investigated for their potential antimicrobial and antifungal activities.[18][19][20]

-

Material Science: It has been used in the preparation of rosette-like nanoscale gold materials, which can serve as SERS-active substrates.[5]

Caption: Application pipeline of this compound in pharmaceuticals.

Biological Activity

While this compound itself is primarily an intermediate, its derivatives have shown promising biological activity. Research has focused on synthesizing new compounds from this precursor and evaluating their therapeutic potential.

Antimicrobial and Antifungal Activity

Studies have shown that heterocyclic amides derived from this compound exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[19] Similarly, newly synthesized thioureides of this compound have demonstrated antifungal activity.[18]

Experimental Protocol: Antimicrobial Activity Screening

The following is a generalized protocol for evaluating the antimicrobial activity of this compound derivatives, based on the minimum inhibitory concentration (MIC) method.[19][20]

-

Preparation: Prepare stock solutions of the synthesized amide or thioureide derivatives in a suitable solvent (e.g., DMSO).

-

Bacterial/Fungal Strains: Use reference strains of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

-

Serial Dilution: Perform a serial dilution of the test compounds in a liquid growth medium in microtiter plates.

-

Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Controls: Include positive controls (a known antibiotic like amoxicillin) and negative controls (no compound) for comparison.[20]

Caption: Synthesis and antimicrobial screening of this compound derivatives.

Safety and Handling

This compound is classified as a corrosive material that can cause severe skin and eye burns.[21][22] It is essential to follow strict safety protocols when handling this chemical.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield.[21][23][24] A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if dust is generated.[21][24]

-

Handling: Handle in a well-ventilated area or in a closed system with appropriate exhaust ventilation.[21] Avoid breathing dust and prevent contact with skin, eyes, and clothing.[24] Wash hands thoroughly after handling.[21]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[21][24] Keep in a designated corrosives area, away from incompatible materials such as bases and strong oxidizing agents.[21]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the eyelids. Seek immediate medical attention.[21][22]

-

Skin: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek immediate medical attention.[21][22]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[21][22]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[21][22] Ingestion can cause severe damage and danger of perforation.[21]

-

This substance is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[8]

References

- 1. Thiophene-2-acetic acid - Wikipedia [en.wikipedia.org]

- 2. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. apicule.com [apicule.com]

- 5. This compound | 1918-77-0 [chemicalbook.com]

- 6. This compound | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound (CAS 1918-77-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. This compound(1918-77-0) 1H NMR spectrum [chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN102977073A - Method for synthesizing 2-thiophene acetic acid through 2-thiophene alcohol - Google Patents [patents.google.com]

- 15. Synthetic method for this compound (2015) | Su Yunqing | 2 Citations [scispace.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. CN111205266A - Synthetic method of this compound - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.pt [fishersci.pt]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. Thiophene-2-acetic acid(1918-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide on 2-Thiopheneacetic Acid

This guide provides an in-depth overview of the fundamental molecular properties of 2-Thiopheneacetic acid, a compound of significant interest to researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as 2-thienylacetic acid, is an organosulfur compound that serves as a crucial precursor in the synthesis of various pharmaceuticals, including the antibiotics cephaloridine (B1668813) and cephalothin[1]. Its chemical and physical properties are well-documented, providing a solid foundation for its application in scientific research and drug discovery.

The fundamental molecular characteristics of this compound are summarized in the table below. This data, compiled from reputable chemical databases, offers a clear and concise reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C6H6O2S | PubChem[2], Sigma-Aldrich, NIST[3], Santa Cruz Biotechnology[4] |

| Molecular Weight | 142.18 g/mol | PubChem[2], Sigma-Aldrich, Santa Cruz Biotechnology[4] |

| Molecular Weight (NIST) | 142.176 g/mol | NIST[3][5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound and its derivatives are extensive. For instance, its preparation can be achieved from 2-acetylthiophene[1]. Furthermore, studies have investigated the adsorption of this compound on various resins, and new polymeric complexes with metals like Copper (II) have been synthesized and characterized using methods such as IR and Raman spectroscopy.

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the compound's name and its fundamental molecular properties.

References

The Biological Role of 2-Thienylacetic Acid as an Allergen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thienylacetic acid, a key side chain in several cephalosporin (B10832234) antibiotics, is recognized as a significant allergen. This technical guide provides an in-depth analysis of its biological role in eliciting hypersensitivity reactions. By functioning as a hapten, 2-thienylacetic acid covalently binds to endogenous proteins, forming immunogenic conjugates that can trigger both immediate and delayed allergic responses. This document outlines the chemical mechanisms of haptenation, details the subsequent immunological signaling pathways, presents comprehensive experimental protocols for assessing allergenicity, and summarizes quantitative data on its allergenic potential. The information herein is intended to support further research and inform the development of safer pharmaceutical products.

Introduction

2-Thienylacetic acid is a heterocyclic carboxylic acid that serves as a crucial structural component, specifically the R1 side chain, in various first and second-generation cephalosporin antibiotics such as cefalotin and cefoxitin.[1][2] While integral to the antibacterial efficacy of these drugs, this side chain has been identified as a primary determinant in allergic reactions.[3][4] The allergenicity of 2-thienylacetic acid is attributed to its ability to act as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[5][6] Understanding the mechanisms by which this compound induces hypersensitivity is critical for predicting and mitigating adverse drug reactions.

The Hapten Hypothesis and 2-Thienylacetic Acid

The immunogenicity of small molecules like 2-thienylacetic acid is explained by the hapten hypothesis.[6] Being too small to be recognized by the immune system on its own, it must first covalently bind to endogenous proteins to form a hapten-carrier conjugate. This modified protein is then recognized as a foreign antigen, initiating an immune response.

Chemical Mechanism of Haptenation

The formation of the 2-thienylacetic acid-protein adduct is a critical initiating event. The carboxylic acid group of 2-thienylacetic acid can be activated in vivo to form a reactive acyl-CoA thioester. This electrophilic intermediate then readily reacts with nucleophilic residues on proteins, such as the ε-amino group of lysine (B10760008) or the sulfhydryl group of cysteine, forming a stable covalent bond.[5][7][8]

Immunological Signaling Pathways

The 2-thienylacetic acid-protein conjugate can trigger both immediate (Type I) and delayed (Type IV) hypersensitivity reactions, mediated by different arms of the immune system.

IgE-Mediated Immediate Hypersensitivity (Type I)

In susceptible individuals, initial exposure to the hapten-carrier conjugate leads to the production of specific IgE antibodies by plasma cells. These IgE antibodies then bind to high-affinity FcεRI receptors on the surface of mast cells and basophils. Upon subsequent exposure, the hapten-carrier conjugate cross-links these surface-bound IgE molecules, leading to the degranulation of mast cells and basophils and the release of pre-formed inflammatory mediators such as histamine, as well as the synthesis of leukotrienes and prostaglandins.[9][10] This cascade of events results in the clinical manifestations of an immediate allergic reaction, including urticaria, angioedema, and in severe cases, anaphylaxis.[9]

T-Cell-Mediated Delayed Hypersensitivity (Type IV)

Delayed hypersensitivity reactions to 2-thienylacetic acid are mediated by drug-specific T-cells. Antigen-presenting cells (APCs), such as dendritic cells, process the hapten-carrier conjugate and present haptenated peptides on their Major Histocompatibility Complex (MHC) class II molecules to naive CD4+ T-cells.[11][12] This leads to the clonal expansion and differentiation of drug-specific T-helper (Th) cells, primarily of the Th1 and Th2 subtypes. Upon re-exposure, these memory T-cells are activated, leading to the release of a variety of cytokines that orchestrate an inflammatory response.[13][14] Th1 cells primarily release IFN-γ and TNF-α, which activate macrophages, while Th2 cells release IL-4, IL-5, and IL-13, which recruit and activate eosinophils.[10] This cellular infiltration and cytokine milieu result in delayed-type reactions such as maculopapular exanthema.[15]

Quantitative Data

Quantitative data on the allergenicity of 2-thienylacetic acid is primarily derived from studies on cephalosporin allergies, where cross-reactivity is often linked to the R1 side chain.

| Parameter | Finding | Reference |

| Cross-Reactivity | Cross-reactivity between penicillins and cephalosporins is mainly related to side chain similarity. | [13] |

| Patients with IgE-mediated hypersensitivity to penicillins show a high rate of positive allergy tests to cephalosporins with similar side chains. | [13] | |

| Incidence of Cephalosporin Allergy | Estimated to be 1-3% in the general population. | [1] |

| Anaphylaxis to Cephalosporins | Rare, occurring in approximately 0.0001–0.1% of cases. | [16] |

| Cross-Reactivity of Beta-Lactams with Similar R1 Side Chains | |

| Antibiotic Group 1 | Antibiotic Group 2 |

| Amoxicillin | Cefalexin |

| Ampicillin | Cefaclor |

| Rationale | Shared or highly similar R1 side chains increase the likelihood of immunological cross-reactivity. |

Experimental Protocols

Investigating the allergenic potential of 2-thienylacetic acid involves a combination of in vitro and in vivo methods. Below are detailed protocols for two key in vitro assays.

Lymphocyte Transformation Test (LTT)

The LTT assesses the proliferation of peripheral blood mononuclear cells (PBMCs) in response to an antigen, indicating a memory T-cell response.[5][12][17]

Protocol:

-

PBMC Isolation: Isolate PBMCs from heparinized whole blood of the patient and healthy controls using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% autologous plasma or fetal calf serum.

-

Stimulation: Plate 2 x 10^5 cells per well in a 96-well plate and stimulate with various concentrations of 2-thienylacetic acid (e.g., 1, 10, 100 µg/mL). Use phytohemagglutinin (PHA) as a positive control and medium alone as a negative control.

-

Incubation: Culture the cells for 6 days at 37°C in a humidified 5% CO2 atmosphere.

-

Proliferation Assay: On day 5, add ³H-thymidine to each well and incubate for another 18 hours.

-

Measurement: Harvest the cells and measure the incorporation of ³H-thymidine using a beta-scintillation counter.

-

Data Analysis: Calculate the Stimulation Index (SI) as the ratio of mean counts per minute (cpm) in stimulated cultures to the mean cpm in unstimulated cultures. An SI ≥ 3 is generally considered a positive result.

ELISA for 2-Thienylacetic Acid-Specific IgE

This assay quantifies the amount of IgE antibodies in a patient's serum that are specific for the 2-thienylacetic acid hapten.[18][19][20]

Protocol:

-

Antigen Coating: Covalently couple 2-thienylacetic acid to a carrier protein (e.g., human serum albumin, HSA) to create the hapten-carrier conjugate. Coat a 96-well ELISA plate with this conjugate and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.

-

Sample Incubation: Add patient serum (and control sera) to the wells and incubate for 2 hours at room temperature to allow specific IgE to bind to the immobilized antigen.

-

Detection Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-human IgE antibody. Incubate for 1 hour at room temperature.

-

Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark until a blue color develops.

-

Stopping Reaction: Stop the reaction by adding sulfuric acid, which will turn the color to yellow.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Quantify the concentration of specific IgE by comparing the sample absorbance to a standard curve generated with known concentrations of human IgE.

Conclusion

2-Thienylacetic acid plays a pivotal role as an allergen, primarily when it is a component of cephalosporin antibiotics. Its ability to act as a hapten, forming covalent bonds with host proteins, is the initiating step in a complex series of immunological events that can lead to both immediate and delayed hypersensitivity reactions. The "side chain hypothesis," which posits that the R1 side chain is the main antigenic determinant, is well-supported by clinical data on cross-reactivity between beta-lactam antibiotics. A thorough understanding of the mechanisms outlined in this guide is essential for the rational design of less immunogenic drugs and for the accurate diagnosis and management of patients with suspected allergies to pharmaceuticals containing the 2-thienylacetic acid moiety. Further research focusing on quantitative structure-allergenicity relationships and the development of more precise diagnostic tools will continue to enhance patient safety.

References

- 1. researchgate.net [researchgate.net]

- 2. allergy.org.au [allergy.org.au]

- 3. Cephalosporin allergy: R1 side-chain and penicillin cross-reactivity patterns in an Australian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nps.org.au [nps.org.au]

- 5. Haptenation: chemical reactivity and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ftp.cdc.gov [ftp.cdc.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. Approach to beta-lactam allergy in critical care - EMCrit Project [emcrit.org]

- 10. Penicillin Allergy - STI Treatment Guidelines [cdc.gov]

- 11. mdpi.com [mdpi.com]

- 12. hanc.info [hanc.info]

- 13. Cross-Reactivity and Tolerability of Cephalosporins in Patients with IgE-Mediated Hypersensitivity to Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Specific assays for cytokine production by T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. register.awmf.org [register.awmf.org]

- 16. researchgate.net [researchgate.net]

- 17. health.ucdavis.edu [health.ucdavis.edu]

- 18. Quantitative IgE antibody assays in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Allergen‐Specific IgE Measurement: Intermethod Comparison of Two Assay Systems in Diagnosing Clinical Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Highly sensitive ELISA‐based assay for quantification of allergen‐specific IgE antibody levels - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Sourcing 2-Thiopheneacetic Acid (98% Purity)

For scientists and professionals in drug development and chemical research, the procurement of high-purity reagents is a critical first step in ensuring experimental success and product quality. 2-Thiopheneacetic acid, a key intermediate in the synthesis of various pharmaceuticals, requires careful supplier selection based on purity, consistency, and available technical support. This guide provides an in-depth overview of commercial suppliers, technical specifications, and recommended quality control procedures for this compound at 98% purity.

Commercial Supplier Landscape

A number of reputable chemical suppliers offer this compound at 98% purity. The choice of supplier often depends on factors such as available quantities, lead times, and the level of documentation provided. Below is a comparative summary of offerings from prominent vendors.

| Supplier | Brand(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Available Quantities |

| Sigma-Aldrich (Merck) | Aldrich | 1918-77-0 | C₆H₆O₂S | 142.18 | ≥98% | Varies (e.g., grams to kilograms) |

| Thermo Fisher Scientific | Thermo Scientific Chemicals, Acros Organics, Alfa Aesar | 1918-77-0 | C₆H₆O₂S | 142.17 | 98% | 5g, 25g, 100g, 500g[1] |

| Labware E-shop | Acros Organics | 1918-77-0 | C₆H₆O₂S | 142.18 | 98% | 5g, 25g, 100g[2] |

| Zhongchuxin New Material Technology | - | 1918-77-0 | C₆H₆O₂S | 142.18 | 97-98% | 5g and larger quantities |

| Clinivex | - | 1918-77-0 | C₆H₆O₂S | 142.18 | Not specified | 10mg, 50mg, 100mg |

Technical Specifications and Quality Control

Ensuring the purity and identity of this compound is paramount for its application in research and development. Below are typical specifications and a recommended experimental protocol for in-house quality control.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white or light brown crystalline powder | [1] |

| Melting Point | 61-66 °C | [1] |

| Boiling Point | 160 °C at 22 mmHg | |

| Solubility | Soluble in water, ethanol, ether, and carbon tetrachloride.[3] |

Recommended Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for verifying the purity of a commercial sample of this compound.

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Materials:

-

This compound sample

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Phosphoric acid)

-

Volumetric flasks

-

Pipettes

-

HPLC system with a C18 column and UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acidifier (e.g., 0.1% formic acid). The exact ratio may need to be optimized for your specific column and system.

-

Standard Solution Preparation: Accurately weigh a known amount of a this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Sample Solution Preparation: Accurately weigh a sample of the commercial this compound and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

-

HPLC Analysis:

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 254 nm).

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Calculate the area of the peak for the sample.

-

Determine the concentration of the sample from the calibration curve.

-

Calculate the purity of the sample as a percentage of the main peak area relative to the total area of all peaks.

-

Logical Workflow for Supplier Selection and Quality Verification

The process of selecting a supplier and ensuring the quality of the procured chemical can be visualized as a logical workflow.

Experimental Workflow for Purity Analysis

The following diagram outlines the key steps in the experimental workflow for determining the purity of a this compound sample using HPLC.

References

Solubility Profile of 2-Thiopheneacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Thiopheneacetic acid in various solvents. The information is targeted toward professionals in research, scientific, and drug development fields who require an in-depth understanding of this compound's physicochemical properties for applications ranging from reaction chemistry to formulation development.

Core Concepts in Solubility

The solubility of a compound is a critical parameter that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a versatile compound like this compound, understanding its solubility in a range of solvents—from polar to non-polar—is essential for its effective application and manipulation. Factors influencing solubility include the chemical nature of both the solute and the solvent (polarity, hydrogen bonding capacity), temperature, and pressure.

Quantitative Solubility Data

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Polar Protic | Soluble[1] | Not Specified | General qualitative assessment. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] | Not Specified | General qualitative assessment. |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[2] | Not Specified | General qualitative assessment. |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1] | Not Specified | General qualitative assessment. |

| Carbon Tetrachloride | CCl₄ | Non-polar | Soluble[1] | Not Specified | General qualitative assessment. |

| Chloroform | CHCl₃ | Polar Aprotic | Sparingly Soluble[2] | Not Specified | General qualitative assessment. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 100 mg/mL[3] | Not Specified | Quantitative data. Ultrasonic assistance may be needed. |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Mixture | - | ≥ 2.5 mg/mL[3] | Not Specified | A common co-solvent system for in-vitro/in-vivo studies. |

Note: The qualitative descriptors "Soluble," "Slightly Soluble," and "Sparingly Soluble" are based on general chemical literature and supplier information. For precise applications, experimental determination of solubility under specific conditions is highly recommended.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol describes a standard and reliable method for determining the equilibrium solubility of a solid compound like this compound. This method is widely adopted in pharmaceutical and chemical research.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. The time required may vary depending on the compound and solvent system and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC: A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water (with an acid modifier like phosphoric acid or formic acid for MS compatibility) is often suitable.[4]

-

For UV-Vis: Determine the absorbance at the wavelength of maximum absorption (λmax) for this compound and calculate the concentration using a standard calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Synthesis of 2-Thiopheneacetic Acid from Thiophene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-thiopheneacetic acid, a crucial intermediate in the pharmaceutical industry, notably in the production of cephalosporin (B10832234) antibiotics like cephalothin (B1668815) and cefoxitin. The following sections outline various synthetic strategies starting from thiophene (B33073), offering flexibility in reagent choice and reaction conditions.

Introduction

This compound is an organosulfur compound with the chemical formula C₆H₆O₂S. Its synthesis from the readily available starting material, thiophene, is a topic of significant interest in organic and medicinal chemistry. Several synthetic routes have been developed, each with its own advantages and disadvantages concerning yield, cost, safety, and environmental impact. This document details some of the most common and effective methods for its preparation.

Synthetic Pathways Overview

The synthesis of this compound from thiophene can be primarily achieved through a few key pathways:

-

Friedel-Crafts Acylation Followed by Rearrangement or Further Modification: This is a widely used approach that involves the initial acylation of the thiophene ring.

-

Chloromethylation Followed by Cyanation and Hydrolysis: This three-step process provides a reliable route to the target molecule.

-

Direct Carboxymethylation: A more direct approach to introduce the acetic acid moiety.

The following sections will provide detailed protocols for specific variations of these pathways.

Method 1: Friedel-Crafts Acylation and Favorskii Rearrangement

This method involves the acylation of thiophene with 2-chloroacetyl chloride, followed by a Favorskii rearrangement of the resulting 2-chloroacetylthiophene under basic conditions to yield this compound.[1]

Experimental Protocol

Step 1: Synthesis of 2-Chloroacetylthiophene (Friedel-Crafts Acylation)

-

In a reaction vessel, uniformly mix thiophene and 2-chloroacetyl chloride.

-

Cool the mixture to below 10°C.

-

Add aluminum trichloride (B1173362) in batches while maintaining the temperature below 10°C.

-

After the addition is complete, slowly heat the reaction mixture to 25-30°C.

-

Stir the mixture for 2-3 hours at this temperature.

-

In a separate vessel, prepare a hydrochloric acid aqueous solution and cool it to below 0°C.

-

Slowly pour the reaction mixture into the cold hydrochloric acid solution with stirring.

-

Continue stirring for 1-2 hours.

-

Separate the organic phase and wash it with water to obtain an oily substance, which is 2-chloroacetylthiophene.

Step 2: Synthesis of this compound (Favorskii Rearrangement)

-

In a suitable reaction vessel, combine the 2-chloroacetylthiophene obtained in the previous step, water, and sodium hydroxide (B78521).

-

Heat the mixture to 50-90°C with stirring.

-

Maintain the reaction at this temperature for 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to 7-9 with hydrochloric acid.

-

Extract the mixture with ethyl acetate (B1210297) to remove any unreacted starting material.

-

Continuously adjust the pH of the aqueous layer to 0.5-1 with hydrochloric acid.

-

Cool the solution to 0°C to precipitate the product.

-

Filter the solid, wash it with cold water, and dry to obtain this compound.

Logical Workflow

Caption: Synthetic pathway via Friedel-Crafts acylation and Favorskii rearrangement.

Method 2: Chloromethylation, Cyanation, and Hydrolysis

This synthetic route begins with the chloromethylation of thiophene, followed by the introduction of a nitrile group, and subsequent hydrolysis to the carboxylic acid.[2][3]

Experimental Protocol

Step 1: Synthesis of 2-Chloromethyl Thiophene

-

Dissolve paraformaldehyde in 37% hydrochloric acid and heat to 60-70°C to depolymerize it into a formaldehyde (B43269) solution.

-

In a separate reaction vessel, dissolve thiophene in an organic solvent (e.g., 2,3-butanedione (B143835) or butanone).

-

Cool the thiophene solution to 0-5°C with stirring.

-

Bubble hydrogen chloride gas through the solution.

-

Slowly add the prepared formaldehyde-hydrochloric acid solution dropwise while maintaining the temperature between 0-5°C.

-

After the addition is complete, continue the reaction for 5 hours at the same temperature.

-

Add ice water to the reaction mixture and stir.

-

Separate the organic phase and wash it with an aqueous sodium carbonate solution. The resulting organic phase contains 2-chloromethyl thiophene.

Step 2: Synthesis of 2-Thiopheneacetonitrile (B147512)

-

The 2-chloromethyl thiophene solution is then reacted with trimethylsilyl (B98337) cyanide in the presence of a catalyst in an organic solvent.[2]

-

Alternatively, 2-chloromethylthiophene can be reacted with an aqueous solution of sodium cyanide under the catalysis of acetone.[3]

Step 3: Synthesis of this compound

-

The 2-thiopheneacetonitrile obtained is then subjected to hydrolysis under alkaline conditions (e.g., using sodium hydroxide solution) to yield this compound.[2][3]

Logical Workflow

Caption: Synthetic pathway via chloromethylation, cyanation, and hydrolysis.

Method 3: Friedel-Crafts Acylation and Willgerodt-Kindler Reaction

This pathway involves the acetylation of thiophene to form 2-acetylthiophene (B1664040), which then undergoes the Willgerodt-Kindler reaction to produce a thioamide, followed by hydrolysis to the final product.[2][4]

Experimental Protocol

Step 1: Synthesis of 2-Acetylthiophene

-

The Friedel-Crafts acylation of thiophene with acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid (e.g., SnCl₄) or a solid acid catalyst (e.g., Hβ zeolite) can be employed.[5][6][7]

-

For a typical reaction with a solid acid catalyst, the Hβ zeolite is first activated by calcination at 550°C for 4 hours.[6]

-

Thiophene and acetic anhydride (molar ratio of 1:3) are mixed and heated to 60°C with the activated catalyst.[6]

-

The reaction progress is monitored by Gas Chromatography.

-

Upon completion, the catalyst is filtered off, and the product is purified by distillation or chromatography.

Step 2: Synthesis of 2-Thiopheneacetamide (Willgerodt Reaction)

-

The 2-acetylthiophene is reacted with ethanol (B145695), sulfur powder, and aqueous ammonia (B1221849) under pressure.[2][4] This reaction typically requires elevated temperatures and pressures.

Step 3: Synthesis of this compound

Logical Workflow

Caption: Synthetic pathway via Friedel-Crafts acetylation and Willgerodt reaction.

Quantitative Data Summary

| Method | Starting Material | Key Reagents | Intermediate(s) | Reported Yield | Purity | Reference(s) |

| Friedel-Crafts & Favorskii Rearrangement | Thiophene | 2-Chloroacetyl chloride, AlCl₃, NaOH | 2-Chloroacetylthiophene | High | - | [1] |

| Chloromethylation, Cyanation, & Hydrolysis | Thiophene | Formaldehyde, HCl, NaCN/TMSCN, NaOH | 2-Chloromethylthiophene, 2-Thiopheneacetonitrile | - | - | [2][3] |

| Friedel-Crafts & Willgerodt Reaction | Thiophene | Acetic anhydride, Hβ zeolite, S, NH₃, H₂O | 2-Acetylthiophene, 2-Thiopheneacetamide | 20.9% (overall) | - | [2][4] |

| Oxidation of 2-Thiophene Ethanol | 2-Thiophene ethanol | Oxygen, triethylamine, bentonite (B74815) catalyst | - | 96.5% | >99.5% | [8] |

| Hydrolysis of Ethyl 2-(thiophen-2-yl)acetate | Ethyl 2-(thiophen-2-yl)acetate | NaOH, HCl | - | Quantitative | - | [8] |

Note: Yields can vary significantly based on reaction conditions and scale. The reported yield for the Willgerodt reaction route is notably low, highlighting a potential drawback of this specific pathway.[2][4]

Conclusion

The synthesis of this compound from thiophene can be accomplished through several viable routes. The choice of method will depend on factors such as available equipment, cost of reagents, desired scale, and safety considerations. The Friedel-Crafts acylation followed by a Favorskii rearrangement and the chloromethylation pathway are presented as robust methods. For syntheses starting from more advanced intermediates, the oxidation of 2-thiophene ethanol or hydrolysis of the corresponding ester offer high-yielding alternatives. Researchers and drug development professionals should carefully evaluate these protocols to select the most suitable approach for their specific needs.

References

- 1. CN111205266A - Synthetic method of this compound - Google Patents [patents.google.com]

- 2. CN103992302A - Synthesis process of this compound - Google Patents [patents.google.com]

- 3. Synthetic method for this compound (2015) | Su Yunqing | 2 Citations [scispace.com]

- 4. CN102977073A - Method for synthesizing 2-thiophene acetic acid through 2-thiophene alcohol - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. benchchem.com [benchchem.com]

- 7. tsijournals.com [tsijournals.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Application Note: High-Yield Synthesis of 2-Chloroacetyl Thiophene via Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application data for the synthesis of 2-chloroacetyl thiophene (B33073), a critical intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved through the Friedel-Crafts acylation of thiophene with 2-chloroacetyl chloride, utilizing a Lewis acid catalyst such as anhydrous aluminum trichloride (B1173362). This note includes a comprehensive experimental protocol, a summary of reaction parameters, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction and Reaction Principle

2-Chloroacetyl thiophene is a valuable building block in organic synthesis, notably serving as a precursor for pharmaceuticals and other specialty chemicals. The most common and efficient method for its preparation is the Friedel-Crafts acylation of thiophene.[1][2] This electrophilic aromatic substitution reaction involves the generation of a highly reactive acylium ion from 2-chloroacetyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃).[3]

The acylium ion then attacks the electron-rich thiophene ring. The substitution preferentially occurs at the C2 (or C5) position due to the superior resonance stabilization of the cationic intermediate (sigma complex) compared to substitution at the C3 or C4 positions.[3][4] The reaction is typically high-yielding but requires strict anhydrous conditions due to the moisture sensitivity of the Lewis acid catalyst.[4]

Summary of Reaction Parameters

The following table summarizes a typical set of conditions for the Friedel-Crafts acylation of thiophene to produce 2-chloroacetyl thiophene, based on established protocols.[1]

| Parameter | Value / Description | Notes |

| Reactant 1 | Thiophene | Serves as the aromatic substrate. |

| Reactant 2 | 2-Chloroacetyl chloride | The acylating agent.[2] |

| Catalyst | Anhydrous Aluminum Trichloride (AlCl₃) | A strong Lewis acid catalyst. Other Lewis acids like SnCl₄ or TiCl₄ can also be used.[1][4] |

| Solvent | None (Reactants can act as solvent) | In some procedures, an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide is used.[2][4] |

| Molar Ratio | Thiophene : Chloroacetyl Chloride : AlCl₃ | A typical ratio is approximately 1 : 1.05 : 2. |

| Temperature | 0°C to 25°C | Initial cooling is critical during the exothermic addition of AlCl₃. The reaction then proceeds at room temperature.[1] |

| Reaction Time | 2-3 hours | Monitored by TLC or GC until starting material is consumed.[1] |

| Workup | Acidolysis in cold HCl solution | Decomposes the aluminum chloride complex to liberate the product.[1] |

Detailed Experimental Protocol

This protocol is adapted from a patented industrial synthesis method.[1]

3.1. Materials and Equipment:

-

Thiophene (e.g., 100 g)

-

2-Chloroacetyl chloride (e.g., 141 g)

-

Anhydrous Aluminum Trichloride (e.g., 325 g)

-

Concentrated Hydrochloric Acid (e.g., 650 g)

-

Water (for quenching and washing)

-

A multi-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

-

Ice bath.

3.2. Reaction Procedure:

-

Charge the reaction flask with thiophene (100 g) and 2-chloroacetyl chloride (141 g).

-

Begin vigorous stirring and cool the mixture to 0°C using an ice bath.

-

Add anhydrous aluminum trichloride (325 g) in small portions over time, ensuring the internal temperature does not exceed 10°C. The addition is highly exothermic.

-

After the complete addition of AlCl₃, slowly warm the reaction mixture to 25°C.

-

Maintain the reaction at 25°C with continuous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

While the reaction proceeds, prepare a quenching solution by slowly adding concentrated hydrochloric acid (650 g) to water (1300 g) in a separate large beaker cooled in an ice bath.

3.3. Workup and Isolation:

-

Upon completion, cool the reaction mixture back down to below 5°C.

-

Slowly and carefully pour the cold reaction mixture into the prepared hydrochloric acid solution with vigorous stirring, ensuring the temperature of the quench mixture remains below 0°C.

-

Continue stirring for 1-2 hours after the addition is complete to ensure full acidolysis of the aluminum complex.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Isolate the bottom organic layer, which contains the crude 2-chloroacetylthiophene.

-

Wash the organic phase with 200 mL of cold water, separate the layers again, and collect the organic phase to yield the final product as an oily substance. Further purification can be achieved via vacuum distillation if required.

Visualized Diagrams

4.1. Reaction Mechanism The following diagram illustrates the key steps in the Lewis acid-catalyzed Friedel-Crafts acylation of thiophene.

Caption: Mechanism of Friedel-Crafts acylation on thiophene.

4.2. Experimental Workflow This diagram outlines the sequential steps of the synthesis protocol.

Caption: Step-by-step workflow for 2-chloroacetyl thiophene synthesis.

Troubleshooting and Optimization

-

Low Yield: Often caused by moisture inactivating the AlCl₃ catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.

-

Diacylation: The formation of diacylated thiophene is a possible side reaction. Using an excess of thiophene relative to the acylating agent can minimize this, though it is less common than in Friedel-Crafts alkylation because the acyl group is deactivating.[4]

-

Catalyst Alternatives: While AlCl₃ is effective, it is required in stoichiometric amounts and generates significant waste.[4] For greener processes, solid acid catalysts like zeolites (Hβ, HZSM-5) can be explored, which are recoverable and reusable.[4][5]

-

Exothermic Reaction Control: The initial addition of AlCl₃ is highly exothermic. Slow, portion-wise addition and efficient cooling are critical to prevent side reactions and ensure safety.

Safety Precautions

-

2-Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Anhydrous aluminum trichloride reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment and avoid contact with moisture.

-

The quenching step is also highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood with adequate cooling.

References

Application Notes: Synthesis of 2-Thiopheneacetic Acid via Favorskii Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneacetic acid is a valuable building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmaceuticals, including cephalosporin (B10832234) antibiotics. The Favorskii rearrangement provides a robust and efficient pathway for the synthesis of this important compound. This application note details the synthetic route, which involves a two-step process: the Friedel-Crafts acylation of thiophene (B33073) to form 2-chloroacetylthiophene, followed by a base-induced Favorskii rearrangement to yield the final product, this compound. This method offers advantages such as readily available starting materials, high conversion rates, and good selectivity.[1]

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Friedel-Crafts Acylation: Thiophene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to produce 2-chloroacetylthiophene.

-

Favorskii Rearrangement: The intermediate, 2-chloroacetylthiophene, undergoes a rearrangement in the presence of a strong base, such as sodium hydroxide (B78521), to form this compound.[1]

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

| Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Friedel-Crafts Acylation | Thiophene, Chloroacetyl Chloride | Anhydrous Aluminum Chloride | Dichloromethane (optional) | <10 to 30 | 2-3 | High | Patent CN111205266A |

| 2. Favorskii Rearrangement | 2-Chloroacetylthiophene | Sodium Hydroxide | Water | 50-90 | 2-3 | High | Patent CN111205266A |

| Alternative Acylation | Thiophene, Acetic Anhydride | Hβ zeolite | None | 60 | 2 | ~99 | TSI Journals[2] |

| Alternative Acylation | Thiophene, Succinyl chloride | EtAlCl₂ | Dichloromethane | 0 | 2 | 99 | HALIL ÜNVER, et al.[3] |

Reaction Mechanisms

The Favorskii rearrangement of α-halo ketones is understood to proceed through a cyclopropanone (B1606653) intermediate.[4] In the case of 2-chloroacetylthiophene, the presence of α-hydrogens allows for the formation of an enolate, which then undergoes intramolecular cyclization to form a thiophene-fused cyclopropanone. Subsequent nucleophilic attack by hydroxide ions opens the strained ring to yield the carboxylate, which is then protonated to give this compound.[4]

Experimental Protocols

Part 1: Synthesis of 2-Chloroacetylthiophene (Friedel-Crafts Acylation)

This protocol is adapted from patent CN111205266A.

Materials:

-

Thiophene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride

-

Dichloromethane (optional, can be run neat)

-

Concentrated hydrochloric acid

-

Water

-

Ice

Equipment:

-

Round-bottom flask with a stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a stirred solution of thiophene and chloroacetyl chloride (in a molar ratio of approximately 1:1 to 1:1.1), cool the mixture to below 10 °C using an ice bath.

-

Slowly add anhydrous aluminum chloride in portions, maintaining the temperature below 10 °C. The molar ratio of thiophene to aluminum chloride should be approximately 1:2 to 1:2.5.

-

After the addition is complete, slowly warm the reaction mixture to 25-30 °C and stir for 2-3 hours.

-

In a separate beaker, prepare a solution of hydrochloric acid in water. Cool this solution to below 0 °C with ice.

-

Slowly and carefully pour the reaction mixture into the cold hydrochloric acid solution with vigorous stirring.

-

Continue stirring for 1-2 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water.

-

If a solvent was used, remove it under reduced pressure to obtain 2-chloroacetylthiophene as an oil.

Part 2: Synthesis of this compound (Favorskii Rearrangement)

This protocol is adapted from patent CN111205266A.

Materials:

-

2-Chloroacetylthiophene

-

Sodium hydroxide

-

Water

-

Concentrated hydrochloric acid

-

Ethyl acetate (B1210297) (for extraction)

-

Cold water (for washing)

Equipment:

-

Round-bottom flask with a stirrer and condenser

-

Heating mantle

-

pH meter or pH paper

-

Separatory funnel

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

In a round-bottom flask, dissolve 2-chloroacetylthiophene in water.

-

Add sodium hydroxide. The molar ratio of 2-chloroacetylthiophene to sodium hydroxide should be in the range of 1:2 to 1:3.

-

Heat the mixture to 50-90 °C and stir for 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to 7-9 with hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

-

Carefully adjust the pH of the aqueous layer to 0.5-1 with concentrated hydrochloric acid. A precipitate should form.

-

Cool the mixture to 0 °C and collect the solid product by filtration.

-

Wash the filter cake with cold water.

-

Dry the product in an oven to obtain this compound.

Experimental Workflow

Characterization of this compound

The final product can be characterized using standard analytical techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (in CDCl₃) | Chemical shifts (δ) will be observed for the thiophene ring protons and the methylene (B1212753) protons of the acetic acid side chain. | ChemicalBook[5] |

| ¹³C NMR | Characteristic peaks for the carboxylic acid carbon, the methylene carbon, and the carbons of the thiophene ring. | ChemicalBook[6], SpectraBase[7] |

| IR Spectroscopy (KBr disc) | Strong carbonyl (C=O) stretching vibration from the carboxylic acid, and characteristic peaks for the thiophene ring. | ACS Publications[8], PubChem[9] |

Note: Specific chemical shifts and peak positions can be found in the referenced databases. It is recommended to run analytical tests on the synthesized product and compare the data with literature values for confirmation of identity and purity.

References

- 1. CN111205266A - Synthetic method of this compound - Google Patents [patents.google.com]

- 2. tsijournals.com [tsijournals.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. This compound(1918-77-0) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(1918-77-0) 13C NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Thiopheneacetic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Thiopheneacetic acid as a fundamental building block in the synthesis of a variety of organic molecules, with a particular focus on compounds with potential therapeutic applications. Detailed experimental protocols for key transformations, quantitative data summaries, and visual diagrams of relevant pathways and workflows are presented to facilitate research and development in medicinal chemistry and materials science.

Introduction

This compound is a valuable heterocyclic carboxylic acid that serves as a versatile starting material in organic synthesis. Its thiophene (B33073) ring and carboxylic acid functionality allow for a wide range of chemical modifications, making it an ideal scaffold for the construction of complex molecules. This document outlines its application in the synthesis of key intermediates and biologically active compounds, including antimicrobial agents and enzyme inhibitors.

Key Synthetic Transformations and Applications